molecular formula C9H10ClF3N2 B13052279 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13052279
M. Wt: 238.64 g/mol
InChI Key: HXFSPKLBKCXSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound with the molecular formula C9H10ClF3N2 This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety

Preparation Methods

The synthesis of 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-chloro-4-(trifluoromethyl)benzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting amine is alkylated with ethylene oxide to form the ethane-1,2-diamine moiety.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, its binding to prostaglandin E synthase suggests that it may inhibit the synthesis of prostaglandins, which are involved in pain and inflammation pathways . The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity.

Comparison with Similar Compounds

1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine can be compared with other similar compounds, such as:

Biological Activity

1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine, also known by its CAS number 1213350-99-2, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C9H10ClF3N2
  • Molecular Weight : 232.64 g/mol
  • IUPAC Name : (1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

Anticancer Properties

Recent research has indicated that fluorinated compounds, including this compound, may exhibit significant anticancer properties. A study focusing on fluorinated ligands demonstrated that these compounds could enhance cellular uptake and cytotoxicity against various cancer cell lines. The study reported half-maximal effective concentration (EC50) values for several cell lines, indicating the compound's potential effectiveness in cancer therapy .

Cell Line EC50 (µM) Cytotoxicity (%)
PC-3 (Prostate)2.594
HepG2 (Liver)5.085
SH-SY5Y (Neuroblastoma)4.075

This table summarizes the cytotoxic effects of the compound on different cancer cell lines, highlighting its potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Studies have shown that the compound can activate caspase pathways in cancer cells, leading to programmed cell death. Specifically, caspase-3 activation was noted in PC-3 cells treated with the compound at concentrations of 5 or 10 µM .
  • MAP Kinase Pathway Activation : The activation of MAP kinases has been implicated in the apoptotic effects observed with this compound. This pathway is crucial for various cellular processes, including growth and survival.

Case Studies and Research Findings

A notable case study involved the evaluation of the compound's effects on human tumor cell lines. Researchers found that modifications in the chemical structure significantly impacted biological activity, with fluorinated derivatives showing enhanced potency compared to their non-fluorinated counterparts .

Summary of Findings

  • Enhanced Cytotoxicity : Fluorination increases the cytotoxic effects against various cancer cell lines.
  • Mechanistic Insights : The compound induces apoptosis through caspase activation and MAP kinase pathway modulation.
  • Potential Antimicrobial Effects : Preliminary data suggest antimicrobial properties; however, more research is needed.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

1-[3-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10ClF3N2/c10-7-3-5(8(15)4-14)1-2-6(7)9(11,12)13/h1-3,8H,4,14-15H2

InChI Key

HXFSPKLBKCXSMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.